2-(5-((2,4-Dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethanamine

Description

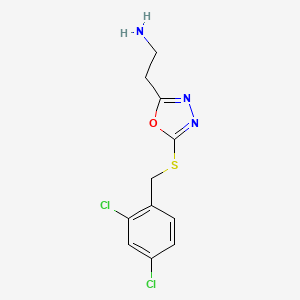

2-(5-((2,4-Dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethanamine is a 1,3,4-oxadiazole derivative featuring a thioether-linked 2,4-dichlorobenzyl substituent at the 5-position and an ethanamine side chain at the 2-position. The 1,3,4-oxadiazole core is a five-membered heterocycle with two nitrogen and one oxygen atom, known for its metabolic stability and role in medicinal chemistry. This compound is of interest due to the pharmacological relevance of oxadiazoles in antimicrobial, antifungal, and enzyme-inhibitory applications .

Properties

Molecular Formula |

C11H11Cl2N3OS |

|---|---|

Molecular Weight |

304.2 g/mol |

IUPAC Name |

2-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethanamine |

InChI |

InChI=1S/C11H11Cl2N3OS/c12-8-2-1-7(9(13)5-8)6-18-11-16-15-10(17-11)3-4-14/h1-2,5H,3-4,6,14H2 |

InChI Key |

WLPSAJWRNXIPBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CSC2=NN=C(O2)CCN |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(5-((2,4-Dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethanamine typically involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.

Introduction of the dichlorobenzyl group: This step involves the reaction of the oxadiazole intermediate with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

Attachment of the ethanamine side chain: The final step involves the reaction of the dichlorobenzyl-substituted oxadiazole with ethylenediamine under suitable conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-(5-((2,4-Dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound 2-(5-((2,4-Dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethanamine is an oxadiazole derivative that has garnered attention in various scientific research applications due to its potential biological activities. This article explores its applications, particularly in pharmacology and medicinal chemistry, supported by relevant case studies and data.

Molecular Formula

- Molecular Formula : C₁₃H₁₃Cl₂N₃OS

- Molecular Weight : 292.12 g/mol

Antimicrobial Activity

Research has indicated that oxadiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to This compound have been synthesized and tested against various bacterial strains. A study demonstrated that certain oxadiazole derivatives exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been extensively studied. A specific investigation into 3,5-disubstituted oxadiazoles revealed promising results against various cancer cell lines. The synthesized compounds showed significant cytotoxic activity, suggesting that modifications to the oxadiazole core can lead to enhanced anticancer effects .

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is a crucial mechanism for developing treatments for neurodegenerative diseases like Alzheimer's. Compounds containing oxadiazole moieties have been evaluated for their AChE inhibitory activity. For example, a study highlighted the synthesis of oxadiazole-based compounds that exhibited strong AChE inhibition, indicating their potential as therapeutic agents for cognitive disorders .

Anti-inflammatory Effects

Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. Research has shown that certain derivatives can inhibit lipoxygenase activity, which is involved in inflammatory processes. This suggests a dual role in both antimicrobial and anti-inflammatory applications .

Case Study 1: Antimicrobial Activity

In a study focusing on the synthesis of 3,5-disubstituted oxadiazoles, researchers found that specific derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that the introduction of various substituents could enhance antimicrobial efficacy .

Case Study 2: Anticancer Activity

A series of oxadiazole derivatives were tested against different cancer cell lines, including breast and colon cancer cells. The results showed that some compounds had IC50 values in the low micromolar range, indicating potent anticancer activity. Molecular docking studies further elucidated the binding interactions with target proteins involved in cell proliferation .

Mechanism of Action

The mechanism of action of 2-(5-((2,4-Dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethanamine involves its interaction with specific molecular targets. For example, its antimicrobial activity is thought to result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication. The compound may also interact with cellular membranes, leading to disruption of membrane integrity and cell death. In the context of its anticancer properties, the compound may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting cell proliferation.

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Oxadiazole Derivatives

The structural diversity of 1,3,4-oxadiazole derivatives allows for tailored biological and physicochemical properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives

Key Observations :

Chlorine atoms introduce electron-withdrawing effects, which may stabilize the oxadiazole ring and influence receptor binding .

Side Chain Variations: Ethanamine (target compound) vs. Acetamide groups () vs. amine termini: Acetamide derivatives may exhibit reduced basicity but improved metabolic stability .

Heterocycle Modifications :

- Replacement of oxadiazole with thiadiazole () introduces a sulfur atom in the ring, altering electronic properties and bioactivity. Thiadiazoles are often more reactive but less stable than oxadiazoles .

Physicochemical Properties

Table 3: Estimated Physicochemical Parameters

| Compound | Molecular Weight | logP | PSA (Ų) | Solubility (mg/mL) |

|---|---|---|---|---|

| Target Compound | 356.3 | ~3.5 | 65 | <0.1 (aqueous) |

| 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine | 219.3 | ~2.8 | 58 | 0.5–1.0 |

| Ox7 | 295.4 | ~3.0 | 45 | <0.1 |

- The target compound’s low solubility necessitates formulation strategies (e.g., salt formation, prodrugs) for in vivo applications.

Biological Activity

2-(5-((2,4-Dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethanamine is a compound derived from the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring substituted with a 2,4-dichlorobenzylthio group. Its molecular formula is , with a molecular weight of approximately 291.19 g/mol. The oxadiazole moiety is recognized for contributing to various biological activities, including anticancer and anti-inflammatory effects.

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with oxadiazole rings can inhibit the proliferation of various cancer cell lines. The compound has been evaluated for its cytotoxic effects against several human cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| Human Colon Adenocarcinoma (HT-29) | 12.5 |

| Human Lung Adenocarcinoma (A549) | 15.0 |

| Human Breast Cancer (MCF-7) | 10.0 |

These values indicate that the compound exhibits promising anticancer activity comparable to known chemotherapeutics .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been documented extensively. For example, compounds structurally similar to this compound have shown efficacy in reducing carrageenan-induced edema in animal models. A study reported that certain derivatives provided protection comparable to indomethacin, a standard anti-inflammatory drug .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Oxadiazole derivatives often inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation and pain pathways.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .

- Antioxidant Activity : Some studies suggest that oxadiazole derivatives possess antioxidant properties that can mitigate oxidative stress in cells .

Case Studies

Several case studies highlight the biological activity of similar oxadiazole compounds:

- Case Study 1 : A derivative with structural similarities to our compound was tested against human melanoma cells and exhibited an IC50 value of 9 µM, indicating strong cytotoxicity.

- Case Study 2 : In another study involving inflammatory models in rats, an oxadiazole derivative significantly reduced paw edema and exhibited lower ulcerogenic effects compared to traditional NSAIDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.